N-Butyl-4-methylpyrimidin-2-amine
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Overview
Description
N-Butyl-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound has a molecular formula of C9H15N3 and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methylpyrimidin-2-amine typically involves the reaction of 4-methylpyrimidin-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butyl-4-methylpyrimidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-Butyl-4-methylpyrimidin-2-one.
Reduction: this compound derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-Butyl-4-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4-methylpyrimidin-2-one: An oxidized derivative of N-Butyl-4-methylpyrimidin-2-amine.
N-Butyl-4-methylpyrimidin-2-thiol: A sulfur-containing analogue.
N-Butyl-4-methylpyrimidin-2-ol: A hydroxylated derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogues.
Properties
CAS No. |
651718-71-7 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-butyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-3-4-6-10-9-11-7-5-8(2)12-9/h5,7H,3-4,6H2,1-2H3,(H,10,11,12) |
InChI Key |
FIWBMWDSMYHWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CC(=N1)C |
Origin of Product |
United States |
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